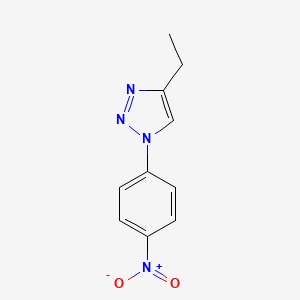

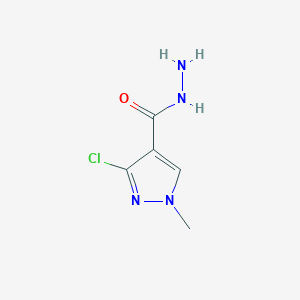

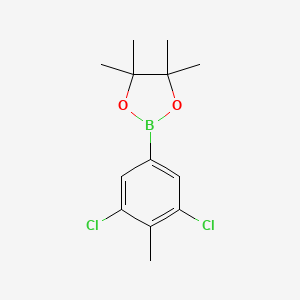

![molecular formula C14H11NO5 B1393758 4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261915-75-6](/img/structure/B1393758.png)

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” is likely a complex organic compound consisting of a biphenyl group (two connected phenyl rings) with methoxy, nitro, and carboxylic acid functional groups . The exact properties and applications of this specific compound would depend on the positions of these functional groups on the biphenyl structure .

Synthesis Analysis

The synthesis of complex biphenyl derivatives often involves metal-catalyzed coupling reactions such as the Suzuki-Miyaura coupling . This reaction typically involves the coupling of an organoborane compound with a halide or triflate under basic conditions .

Molecular Structure Analysis

The molecular structure of biphenyl compounds is characterized by two connected phenyl rings . The presence of methoxy, nitro, and carboxylic acid functional groups would add complexity to the structure and potentially influence its properties .

Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic substitution and various metal-catalyzed coupling reactions . The presence of functional groups can influence the reactivity of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would depend on its exact structure . Factors that could influence these properties include the positions of the functional groups on the biphenyl structure and the presence of any additional substituents .

Aplicaciones Científicas De Investigación

- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

- For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid which trademark drug (adapalene) as a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .

Synthetic Organic Chemistry

Medicinal Chemistry

Heterocyclic Chemistry

- Biphenyl derivatives undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

- For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was produced in 81% yield via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid 7 in the presence of a palladium catalyst and PPh 3 in refluxing dioxane .

- Biphenyl derivatives are used to produce products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

- A cage-like Metal-Organic Framework (MOF) was synthesized using the biphenyl tricarboxylic acid ligand and Zn (II) via a solvothermal reaction .

- This MOF exhibited a porous three-dimensional framework formed by interconnected dodecahedron (5.2 Å) and octahedron (4.7 Å) cages .

- It has excellent adsorption properties for C2H2 and CO2 and selective separation performance for C2H2/CO2, C2H2/CH4, and CO2/CH4 .

- Under the action of the Lewis acid sites, it also shows highly efficient and recyclable catalytic properties for the reaction of CO2 with various epoxides .

Chemical Reactions

Material Science

Gas Selective Adsorption and CO2 Catalysis

- 4-Methoxybiphenyl has been used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid .

- The preconditions required for the existence of axial chirality in biaryl compounds are discussed .

- Atropisomerism as a type of axial chirality in biphenyl molecules is discussed .

- There are various biologically active natural products that contain biaryl scaffolds .

- For example, vancomycin, WS 43708A, and Arylomycin A are natural products containing biphenyl moieties .

Fluorescence Characteristics

Axial Chirality in Biphenyl Molecules

Natural Products Containing Biphenyl Moieties

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable and may be harmful or toxic if ingested, inhaled, or in contact with skin . Proper handling and disposal procedures should be followed when working with these compounds .

Direcciones Futuras

The future directions for research and development involving a compound like “4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would depend on its properties and potential applications. This could include further studies to fully characterize its properties, development of synthesis methods, or exploration of potential uses in various fields such as medicinal chemistry, materials science, or chemical engineering .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHJNOODRFAGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689182 |

Source

|

| Record name | 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1261915-75-6 |

Source

|

| Record name | 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

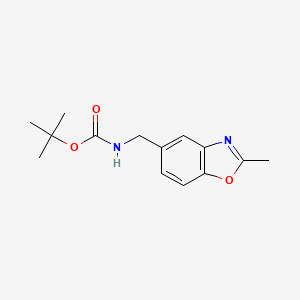

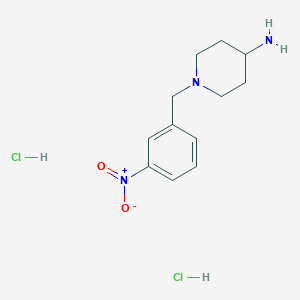

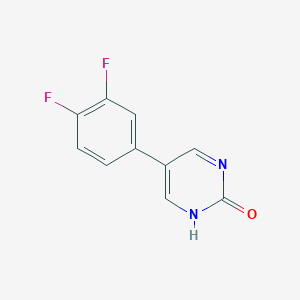

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1393684.png)

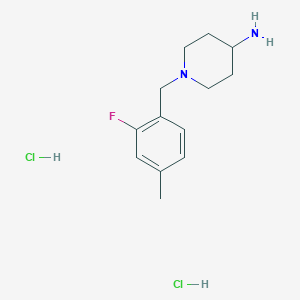

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)